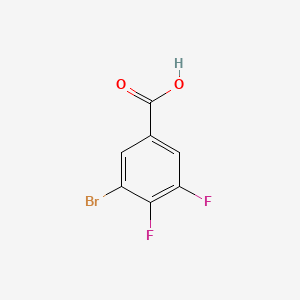

3-溴-4,5-二氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It has an average mass of 236.998 Da and a monoisotopic mass of 235.928436 Da . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-difluorobenzoic acid consists of a benzene ring substituted with bromo and difluoro groups, and a carboxylic acid group . The compound has a density of 1.9±0.1 g/cm³, a boiling point of 304.2±42.0 °C at 760 mmHg, and a flash point of 137.8±27.9 °C .Physical And Chemical Properties Analysis

3-Bromo-4,5-difluorobenzoic acid has a molar refractivity of 40.9±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 126.6±3.0 cm³ . It also has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.5±3.0 kJ/mol .科学研究应用

Bioorganic Chemistry and Medicinal Chemistry

3-Bromo-4,5-difluorobenzoic acid serves as a valuable intermediate in bioorganic chemistry. Researchers use it to synthesize various biologically active molecules, including pharmaceuticals. Its pharmacological properties make it suitable for various medical uses. One notable application lies in its role as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .

Fluorinated Building Block in Organic Synthesis

As a fluorinated benzoic acid derivative, this compound finds utility as a reagent in a variety of organic and inorganic reactions. Its unique fluorine substitution pattern allows chemists to introduce fluorine atoms into complex molecules, enhancing their properties or altering their reactivity. Researchers often employ it in the synthesis of novel materials, ligands, and drug candidates .

Photophysical Studies and Fluorescent Probes

Fluorinated aromatic compounds are valuable tools in photophysical studies. Researchers use them as fluorescent probes to investigate molecular interactions, binding events, and cellular processes. By incorporating 3-Bromo-4,5-difluorobenzoic acid into fluorescent dyes or sensors, scientists gain insights into biological systems.

安全和危害

3-Bromo-4,5-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

作用机制

Target of Action

Similar compounds have been known to target enzymes like cytochrome p450 . These enzymes play a crucial role in the metabolism of organic compounds.

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, the compound loses a hydrogen atom, which can be resonance stabilized .

Biochemical Pathways

It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially influencing its bioavailability.

Result of Action

It’s worth noting that the compound’s potential to interact with enzymes like cytochrome p450 could result in changes in the metabolism of organic compounds .

Action Environment

The action of 3-Bromo-4,5-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, sealed environment at room temperature . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

属性

IUPAC Name |

3-bromo-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUNICLVOHJWRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717829 |

Source

|

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5-difluorobenzoic acid | |

CAS RN |

1244642-73-6 |

Source

|

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide](/img/no-structure.png)

![2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)acetate](/img/structure/B569858.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B569864.png)

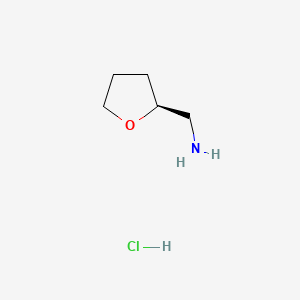

![[(2R)-oxolan-2-yl]methanamine hydrochloride](/img/structure/B569865.png)

![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)

![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)

![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)

![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)